Carbobenzyloxy-l-phenylalanylglycylglycinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-l-phenylalanylglycylglycinamide typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group, followed by peptide bond formation through coupling reactions. Common reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators such as hydroxybenzotriazole (HOBt) .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-l-phenylalanylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbobenzyloxy-l-phenylalanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of carbobenzyloxy-l-phenylalanylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Carbobenzyloxy-l-phenylalanylglycylglycinamide can be compared with other similar compounds, such as:
Carbobenzyloxy-l-phenylalanylglycine: Similar in structure but lacks the additional glycine residue.
Carbobenzyloxy-l-alanylglycylglycine: Contains an alanine residue instead of phenylalanine.
Carbobenzyloxy-l-leucylglycylglycine: Features a leucine residue in place of phenylalanine.
These compounds share similar synthetic routes and chemical properties but differ in their specific amino acid residues, which can influence their biological activity and applications .
Properties
CAS No. |
141056-50-0 |
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Molecular Formula |
C21H24N4O5 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
benzyl N-[1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H24N4O5/c22-18(26)12-23-19(27)13-24-20(28)17(11-15-7-3-1-4-8-15)25-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
BCJNKAUKGAKPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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